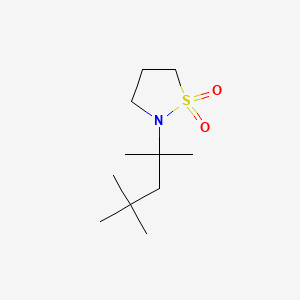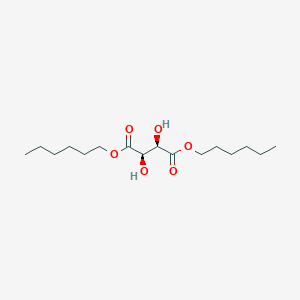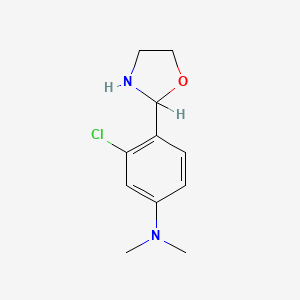
Oxazolidine, 2-(2-chloro-4-dimethylaminophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxazolidine, 2-(2-chloro-4-dimethylaminophenyl)- is a heterocyclic organic compound that features an oxazolidine ring with a 2-(2-chloro-4-dimethylaminophenyl) substituent. This compound is part of the broader class of oxazolidines, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
Oxazolidines are typically synthesized through the condensation of 2-amino alcohols with aldehydes or ketones . The reaction conditions often involve mild temperatures and the presence of a catalyst to facilitate the formation of the oxazolidine ring. For instance, the condensation of 2-aminoethanol with 2-chloro-4-dimethylaminobenzaldehyde under acidic conditions can yield Oxazolidine, 2-(2-chloro-4-dimethylaminophenyl)-.
Industrial Production Methods
Industrial production of oxazolidines may involve continuous flow processes to enhance efficiency and yield. These processes often utilize readily available starting materials and catalysts to streamline the synthesis. The use of flow reactors can also help in controlling reaction parameters more precisely, leading to higher purity and consistency in the final product .
化学反应分析
Types of Reactions
Oxazolidine, 2-(2-chloro-4-dimethylaminophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and bromotrichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions to substitute the chloro group
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazoles, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
科学研究应用
Oxazolidine, 2-(2-chloro-4-dimethylaminophenyl)- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
作用机制
The mechanism of action of Oxazolidine, 2-(2-chloro-4-dimethylaminophenyl)- involves its interaction with specific molecular targets. For instance, oxazolidinones, a related class of compounds, inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the bacterial ribosome . This prevents the formation of the initiation complex, thereby blocking protein synthesis and exerting antibacterial effects .
相似化合物的比较
Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure but differ in their substituents and specific applications.
Bisoxazolidines: Contain two oxazolidine rings and are used as performance modifiers in polyurethane coatings.
Uniqueness
Oxazolidine, 2-(2-chloro-4-dimethylaminophenyl)- is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
73806-27-6 |
|---|---|
分子式 |
C11H15ClN2O |
分子量 |
226.70 g/mol |
IUPAC 名称 |
3-chloro-N,N-dimethyl-4-(1,3-oxazolidin-2-yl)aniline |
InChI |
InChI=1S/C11H15ClN2O/c1-14(2)8-3-4-9(10(12)7-8)11-13-5-6-15-11/h3-4,7,11,13H,5-6H2,1-2H3 |
InChI 键 |
FQHQFSYURCKMRK-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC(=C(C=C1)C2NCCO2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


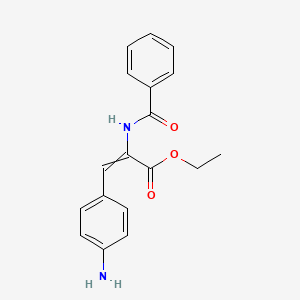
![7-Borabicyclo[4.1.0]hepta-2,4-dien-7-yl](/img/structure/B14436924.png)
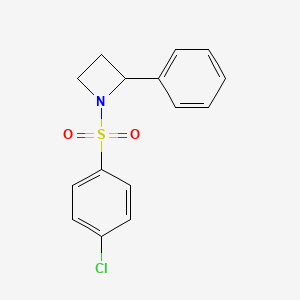

![5-Bromo-6-{[2-(methylamino)phenyl]sulfanyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14436946.png)


![5-dec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14436963.png)




